D-Galactose-1-d

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

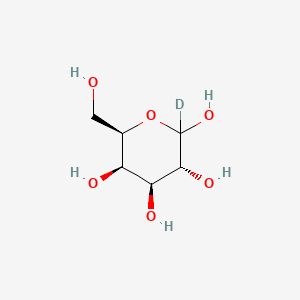

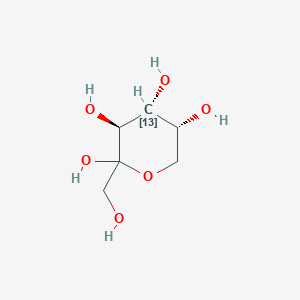

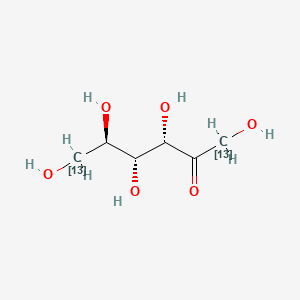

D-Galactose-1-d is a variant of D-Galactose . D-Galactose is a monosaccharide sugar that serves as an energy source and as an essential component of glycolipids and glycoproteins . It is a C4 epimer of glucose . D-Galactose-1-d has a molecular weight of 181.16 .

Synthesis Analysis

D-Galactose can be utilized through microbial fermentation and enzyme-catalyzed conversion . The biotechnological processes for galactose utilization have been extensively reviewed . The studies focus on two main research directions: microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .Molecular Structure Analysis

D-Galactose exists in aqueous solution in two predominant α and β-pyranose forms . It is a reducing sugar, which readily participates in the Maillard browning reaction . The molecule usually occurs in nature in D-configuration .Chemical Reactions Analysis

D-Galactose-1-d is involved in several chemical reactions. For instance, D-galactose 1-dehydrogenase is an enzyme that catalyzes the chemical reaction of D-galactose . Another example is the hydrolysis reactions of α-D-galactose 1 phosphate .Physical And Chemical Properties Analysis

D-Galactose is a white crystalline solid . It has a melting point of 168-170 °C . It is easily soluble in water (solubility, 215 g/100 mL at 25 °C) and slightly soluble in ethanol and glycerol .Aplicaciones Científicas De Investigación

Drug Delivery

D-Galactose has been investigated as a powerful scaffold for drug delivery due to its distinctive properties and interactions with specific cell receptors . In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Diagnostics

Galactose has also been found to be useful in diagnostics . Specifically, diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .

Theranostics

Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities . This allows for the simultaneous treatment and monitoring of diseases, providing a more comprehensive approach to patient care .

Biomass Fuel Production

D-Galactose is useful as a raw material for biomass fuel production . It is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . The biotechnological processes for galactose utilization include microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass .

Low-Calorie Sweetener Production

D-Galactose can be used for the production of low-calorie sweeteners . D-Tagatose is a promising low-calorie alternative to sugar . Recent studies have focused on the characterization and genetic modification of L-arabinose isomerase to improve the bioconversion of D-galactose to D-tagatose .

Metabolic Assays

The metabolism of galactose may be relevant to the study of aging, inflammation, and metabolic disorders . It is intended for a variety of applications from in vitro metabolic assays to HPLC .

Mecanismo De Acción

Target of Action

D-Galactose-1-d primarily targets the enzymes involved in the Leloir pathway, which is responsible for the metabolism of galactose . The key enzymes include galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4 epimerase . These enzymes play a crucial role in the conversion of galactose to glucose-1-phosphate .

Mode of Action

D-Galactose-1-d is phosphorylated by the enzyme galactokinase (GALK) to form D-Galactose-1-phosphate . This compound then interacts with its targets, primarily the enzymes in the Leloir pathway, leading to changes in their activity . For instance, galactose-1-phosphate uridylyltransferase (GALT) facilitates the conversion of galactose-1-phosphate to glucose-1-phosphate .

Biochemical Pathways

The primary biochemical pathway affected by D-Galactose-1-d is the Leloir pathway . This pathway is responsible for the conversion of galactose to glucose-1-phosphate, which can then enter glycolysis for energy production . The pathway involves several steps, including the conversion of alpha-D-galactose to galactose-1-phosphate by galactokinase, and the subsequent conversion to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase .

Pharmacokinetics

It is known that galactose, in general, can be metabolized and excreted from the body within about 8 hours after ingestion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-1-d and their impact on bioavailability would likely be similar, but specific studies would be needed to confirm this.

Result of Action

The action of D-Galactose-1-d leads to molecular and cellular effects. For instance, D-Galactose-1-d can cause oxidative stress, inflammation, apoptosis, and tissue pathological injury in aging mice . It can also lead to memory impairment, oxidative stress, neuro-inflammation, and histological alterations .

Action Environment

The action, efficacy, and stability of D-Galactose-1-d can be influenced by environmental factors. For example, chronic exposure to D-Galactose-1-d has been used to induce aging in animal models . The environment in which the compound is administered, such as the presence of other compounds or specific physiological conditions, can also affect its action .

Safety and Hazards

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-RUIMULFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745860 |

Source

|

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64267-73-8 |

Source

|

| Record name | D-(C~1~-~2~H)Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)